3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines elements of pyridine, thieno, and cyclopenta rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, such as antiulcer activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antiulcer effects are believed to be due to its ability to increase gastric mucosal blood flow . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylethylamine: An analogue of the major human neurotransmitter dopamine.
N-Acetyl-3,4-dimethoxyphenethylamine: Known for its biological activity and structural similarity.
Uniqueness
What sets 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
901979-05-3 |
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Molecular Formula |
C21H23N3O3S |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
6-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c1-26-16-7-6-12(10-17(16)27-2)8-9-23-20(25)19-18(22)14-11-13-4-3-5-15(13)24-21(14)28-19/h6-7,10-11H,3-5,8-9,22H2,1-2H3,(H,23,25) |
InChI Key |
WSUJCHJSGSVVJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=C(S2)N=C4CCCC4=C3)N)OC |
Origin of Product |
United States |
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